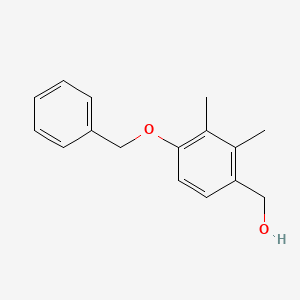

4-Benzyloxy-2,3-dimethylbenzyl alcohol

Description

Contextualization within Benzylic Functional Group Chemistry

The benzyl (B1604629) alcohol moiety is a primary alcohol attached to a benzene (B151609) ring. The benzylic position—the carbon atom adjacent to the aromatic ring—exhibits unique reactivity. It can be readily oxidized to form aldehydes, carboxylic acids, or ketones, depending on the reaction conditions and the substitution pattern of the starting material. Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. patsnap.com The stability of the benzylic carbocation intermediate plays a crucial role in these transformations.

Significance of Benzyloxy Moieties and Alkyl Substituents in Chemical Design

The design of complex organic molecules often requires the strategic use of protecting groups and the modulation of electronic effects. The benzyloxy group (–OCH₂C₆H₅) is a widely employed protecting group for alcohols and phenols due to its stability under a variety of reaction conditions and its ease of removal through catalytic hydrogenation. organic-chemistry.org In the case of 4-Benzyloxy-2,3-dimethylbenzyl alcohol, the benzyloxy group serves to protect a phenolic hydroxyl group at the C4 position.

Alkyl substituents on the aromatic ring, such as the two methyl groups in this compound, influence the electronic properties and steric environment of the molecule. Methyl groups are electron-donating through an inductive effect and hyperconjugation, which can increase the electron density of the aromatic ring. leah4sci.com This enhanced nucleophilicity can affect the regioselectivity of further electrophilic aromatic substitution reactions. The ortho and meta positioning of the methyl groups also introduces steric hindrance, which can direct incoming reagents to less hindered positions. quora.com

Overview of Research Trajectories for Complex Aromatic Alcohols

Current research in organic synthesis is often directed towards the development of efficient and selective methods for the construction of polysubstituted aromatic compounds. rsc.org The synthesis of complex aromatic alcohols is a key area of this research, as these compounds are valuable precursors to a wide range of more complex molecules, including natural products and active pharmaceutical ingredients. drugbank.com Research efforts are focused on creating novel catalytic systems and synthetic pathways that allow for precise control over the substitution pattern on the aromatic ring. researchgate.net The development of methods for the late-stage functionalization of complex molecules is also a significant trend, where pre-existing complex structures are modified to create new derivatives with desired properties. researchgate.net

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2244107-71-7 | rsc.org |

| IUPAC Name | [4-(benzyloxy)-2,3-dimethylphenyl]methanol | rsc.org |

| Molecular Formula | C₁₆H₁₈O₂ | rsc.org |

| Canonical SMILES | Cc1c(CO)ccc(OCc2ccccc2)c1C | rsc.org |

| InChI | InChI=1S/C16H18O2/c1-12-13(2)16(9-8-15(12)10-17)18-11-14-6-4-3-5-6-14/h3-6,8-10,17H,11H2,1-2H3 | rsc.org |

Synthesis and Research Findings

While specific, detailed research findings exclusively focused on this compound are not extensively available in the public domain, its synthesis can be conceptualized through established organic chemistry principles for preparing polysubstituted benzene derivatives.

A plausible synthetic route would likely involve a multi-step process, starting from a simpler, commercially available substituted benzene. One potential pathway could begin with a dimethylphenol derivative, which would then undergo benzylation to protect the hydroxyl group, followed by functionalization to introduce the hydroxymethyl group. The order of these steps would be critical to ensure the desired regioselectivity. For instance, Friedel-Crafts type reactions or formylation followed by reduction are common methods for introducing a hydroxymethyl group onto an activated aromatic ring. pressbooks.pub The synthesis of such tetrasubstituted benzenes often requires careful planning of the sequence of reactions to manage the directing effects of the substituents at each stage. pressbooks.pub

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules. The benzyloxy group can be deprotected to reveal a phenol (B47542), and the primary alcohol can be oxidized or otherwise functionalized. This makes the compound a potentially useful building block in medicinal chemistry, where the development of novel compounds with specific substitution patterns is of high interest. drugbank.comnih.gov The presence of the benzyloxy group, in particular, points to its likely use in multi-step syntheses where protection of a hydroxyl group is necessary. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethyl-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12-13(2)16(9-8-15(12)10-17)18-11-14-6-4-3-5-7-14/h3-9,17H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVWOWSWEYPGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 2,3 Dimethylbenzyl Alcohol and Analogues

Classical Approaches to Substituted Benzyl (B1604629) Alcohol Synthesis

The preparation of substituted benzyl alcohols like 4-benzyloxy-2,3-dimethylbenzyl alcohol often relies on well-established and versatile reactions in organic chemistry. These methods provide reliable pathways to the alcohol functionality from various aromatic precursors.

Reduction of Corresponding Aromatic Aldehydes or Ketones

A primary and highly effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde (B42025) or ketone. In the context of this compound, this would involve the reduction of 4-benzyloxy-2,3-dimethylbenzaldehyde. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being among the most common.

Sodium borohydride is a mild reducing agent that is selective for aldehydes and ketones, making it a suitable choice for substrates with other potentially reducible functional groups. The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol. For instance, the synthesis of 3-methoxy-4-benzyloxybenzyl alcohol has been accomplished by the reduction of the corresponding aldehyde with sodium borohydride adichemistry.com.

Lithium aluminum hydride is a much stronger reducing agent and will also readily reduce aldehydes and ketones to alcohols. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The general reaction for the reduction of an aromatic aldehyde to a benzyl alcohol is depicted below:

Figure 1: General scheme for the reduction of a substituted benzaldehyde to a benzyl alcohol.

| Reducing Agent | Solvent | Typical Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature, anhydrous |

Grignard or Organolithium Additions to Aromatic Carbonyls

Grignard and organolithium reagents are powerful nucleophiles that can add to the carbonyl group of aromatic aldehydes and ketones to form new carbon-carbon bonds and, after an aqueous workup, yield alcohols. To synthesize a primary benzyl alcohol like this compound using this method, the Grignard or organolithium reagent would need to react with formaldehyde (B43269).

For example, a Grignard reagent could be prepared from a suitable aryl halide, such as 4-benzyloxy-2,3-dimethylbromobenzene. This Grignard reagent would then be reacted with formaldehyde to produce the target benzyl alcohol after acidic workup. A patent for the preparation of 2,3-dimethylbenzaldehyde describes the formation of a Grignard reagent from 2,3-dimethyl bromobenzene, which is then reacted with N,N-dimethylformamide (DMF) to yield the aldehyde google.com. A similar strategy could be employed, where the Grignard reagent is reacted with formaldehyde instead of DMF.

Organolithium reagents, which are generally more reactive than Grignard reagents, can also be used in a similar fashion.

Figure 2: General scheme for the synthesis of a benzyl alcohol using a Grignard reagent and formaldehyde.

| Reagent | Precursor | Solvent | Reaction with |

| Grignard Reagent (R-MgX) | Aryl Halide (Ar-X) | Diethyl ether, THF | Formaldehyde (HCHO) |

| Organolithium Reagent (R-Li) | Aryl Halide (Ar-X) | Diethyl ether, Hexanes | Formaldehyde (HCHO) |

Chloromethylation and Subsequent Reduction Strategies

Another classical approach involves the chloromethylation of a substituted benzene (B151609) ring, followed by conversion of the resulting benzyl chloride to the benzyl alcohol. For the synthesis of this compound, this would start with 1-benzyloxy-2,3-dimethylbenzene.

The chloromethylation reaction, often referred to as the Blanc chloromethylation, typically involves reacting the aromatic compound with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride wikipedia.org. This introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring.

Once the benzyl chloride is formed, it can be converted to the benzyl alcohol through a nucleophilic substitution reaction. A common method is hydrolysis with an aqueous base, such as sodium hydroxide (B78521). Alternatively, the benzyl chloride can be reacted with a carboxylate salt, like sodium acetate (B1210297), to form a benzyl ester, which is then hydrolyzed to the alcohol.

Figure 3: General scheme for the synthesis of a benzyl alcohol via chloromethylation and subsequent hydrolysis.

| Step | Reagents | Catalyst |

| Chloromethylation | Formaldehyde (HCHO), Hydrogen Chloride (HCl) | Zinc Chloride (ZnCl₂) |

| Hydrolysis | Sodium Hydroxide (NaOH), Water (H₂O) | - |

Installation of the Benzyloxy Protecting Group

The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of reaction conditions and its relatively straightforward removal by hydrogenolysis. The installation of this group onto a phenolic hydroxyl, such as in a precursor like 4-hydroxy-2,3-dimethylbenzaldehyde, is a key step in the synthesis of the target molecule.

Williamson Ether Synthesis Methodologies

The Williamson ether synthesis is a widely used and versatile method for forming ethers, including benzyl ethers masterorganicchemistry.comyoutube.comwikipedia.org. The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide masterorganicchemistry.comwikipedia.org.

To install the benzyloxy group on a precursor like 4-hydroxy-2,3-dimethylbenzaldehyde, the phenolic hydroxyl group would first be deprotonated with a suitable base to form the corresponding phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The resulting phenoxide is then reacted with benzyl chloride or benzyl bromide to form the desired 4-benzyloxy ether. The synthesis of 4-benzyloxy benzoic acid has been achieved through a surfactant-assisted Williamson synthesis in an aqueous medium, highlighting the adaptability of this method researchgate.net.

Figure 4: General scheme for the Williamson ether synthesis to form a benzyl ether.

| Base | Benzylating Agent | Solvent |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Potassium Carbonate (K₂CO₃) | Benzyl Chloride (BnCl) | Acetone, Acetonitrile (B52724) |

| Sodium Hydroxide (NaOH) | Benzyl Bromide (BnBr) | Water, Ethanol |

Acid-Catalyzed Benzylation Techniques

While less common for the protection of phenols compared to the Williamson ether synthesis, acid-catalyzed methods can also be employed for benzylation. These techniques typically involve the reaction of the phenol with benzyl alcohol or a benzyl ether in the presence of a strong acid catalyst.

The mechanism involves the protonation of the benzyl alcohol by the acid, followed by the loss of water to form a benzyl cation. This electrophilic benzyl cation is then attacked by the nucleophilic phenol to form the benzyl ether. However, this method can be prone to side reactions, such as Friedel-Crafts alkylation of the aromatic ring, and is generally less chemoselective than the Williamson ether synthesis. The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been accomplished using benzyl chloride derivatives in the presence of sodium bicarbonate, which acts as a mild base, suggesting that strongly acidic conditions are not always necessary mdpi.com.

Selective O-Benzylation Strategies in Polyfunctional Substrates

In the synthesis of complex molecules containing multiple reactive sites, such as hydroxyl and other functional groups, the selective protection of a specific hydroxyl group is a critical step. O-benzylation, the introduction of a benzyl ether, is a common strategy to protect alcohols due to the stability of the benzyl group under a wide range of reaction conditions and its ease of removal. When a substrate contains multiple hydroxyl groups or other functionalities that could react with a benzylating agent, selective O-benzylation becomes a significant challenge.

The selective benzylation of aromatic compounds can be influenced by the choice of catalyst and reaction conditions. For instance, magnesium oxide nanocrystals have demonstrated selectivity in the benzylation of aromatics with benzyl chloride, with reactivity following the order of xylene > toluene (B28343) > benzene. nih.gov The crystal shape of the nanocatalyst can also play a crucial role in its catalytic activity. nih.gov

Strategies for selective O-benzylation in polyfunctional substrates often involve exploiting the differential reactivity of the hydroxyl groups. For example, a primary alcohol is generally more reactive than a secondary or tertiary alcohol. In other cases, the electronic environment of the aromatic ring can influence the acidity of a phenolic hydroxyl group, allowing for its selective deprotonation and subsequent benzylation. The choice of base and solvent system is critical in achieving high selectivity. For instance, a mild base may be sufficient to deprotonate the most acidic hydroxyl group, leaving others intact.

Stereoselective and Enantioselective Synthetic Routes

The biological activity of many compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of chiral alcohols, such as derivatives of this compound, is of paramount importance.

Biocatalysis, particularly the use of enzymes, offers a powerful and environmentally friendly approach to the synthesis of enantiomerically pure alcohols. mdpi.com The asymmetric reduction of prochiral ketones to chiral alcohols is a well-established and highly effective strategy. nih.govresearchgate.net This transformation is often catalyzed by alcohol dehydrogenases (ADHs), which utilize a cofactor such as NAD(P)H to deliver a hydride to the carbonyl group of the ketone with high stereoselectivity. nih.gov

A wide variety of microorganisms and plant-based biocatalysts have been screened for their ability to reduce prochiral ketones. nih.govresearchgate.net For example, strains of Lactobacillus paracasei have been shown to be effective in the reduction of acetophenones to their corresponding alcohols with high enantioselectivity (99%). researchgate.net Similarly, microorganisms like Rhodotorula glutinis have demonstrated noteworthy performance in reducing various prochiral ketones with high conversion rates and optical purity. nih.gov Plant tissues from species such as Daucus carota (carrot) have also been frequently used to convert prochiral ketones into the corresponding chiral alcohols. nih.govresearchgate.net

The stereochemical outcome of the reduction, whether it follows Prelog's rule (delivering the hydride to the Re face of the carbonyl) or anti-Prelog's rule (delivering the hydride to the Si face), is dependent on the specific enzyme used. mdpi.com This allows for the selective synthesis of either the (R) or (S) enantiomer of the desired alcohol.

In addition to enzymatic methods, asymmetric catalysis using chiral metal complexes or organocatalysts provides a versatile platform for the synthesis of enantiomerically enriched benzyl alcohols. nih.gov These methods often involve the asymmetric addition of a nucleophile to a prochiral aldehyde or ketone.

One notable approach is the asymmetric halocyclization of 2-vinylbenzyl alcohols, which can be catalyzed by a chiral frustrated Lewis pair (FLP). This method allows for the synthesis of optically active 1,3-dihydroisobenzofuran derivatives, which can then be converted to other useful chiral compounds. acs.org

The development of new chiral catalysts is an active area of research. For instance, chiral metal amides have been developed as highly reactive catalysts for asymmetric cycloadditions, which can be a key step in the synthesis of complex chiral molecules.

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.

For racemic secondary benzylic alcohols, a two-step kinetic resolution can be achieved by combining enantioselective silylation and acylation mediated by the same chiral guanidine catalyst. acs.org This one-pot procedure allows for the production of chiral compounds with practical enantiomeric ratios. acs.org Another approach involves the use of palladium/chiral norbornene cooperative catalysis for the highly enantioselective kinetic resolution of tertiary benzyl alcohols. nih.gov

Enzymatic kinetic resolution is also a widely used method. Lipases, for example, can catalyze the enantioselective transesterification of racemic alcohols. scielo.br This has been successfully applied to the kinetic resolution of tertiary benzyl bicyclic alcohols using lipase A from Candida antarctica (CAL-A). scielo.br

| Method | Catalyst/Reagent | Substrate Type | Key Feature |

| Two-Step Kinetic Resolution | Chiral Guanidine | Racemic Secondary Benzylic Alcohols | One-pot silylation and acylation |

| Cooperative Catalysis | Palladium/Chiral Norbornene | Racemic Tertiary Benzyl Alcohols | High enantioselectivity |

| Enzymatic Transesterification | Lipase A from Candida antarctica (CAL-A) | Racemic Tertiary Benzyl Bicyclic Alcohols | High conversion and enantiomeric excess |

Modern and Sustainable Synthetic Paradigms

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The development of sustainable methods for the synthesis of benzyl alcohols and their derivatives is a key focus of green chemistry. This includes the use of environmentally friendly solvents, renewable starting materials, and catalytic processes that minimize waste.

One approach is the use of iron(II/III) chloride as a catalyst for the etherification of benzyl alcohols in propylene carbonate, a green and recyclable solvent. nih.govacs.org This method allows for the synthesis of both symmetrical and nonsymmetrical ethers under eco-friendly conditions. nih.gov The process is highly atom-economical, producing only water as a byproduct. acs.org

Another sustainable strategy is the solvent-free aerobic oxidation of benzyl alcohol to produce benzaldehyde and benzyl benzoate. This process can be catalyzed by gold nanoparticles supported on a mesoporous material, using oxygen as the sole oxidant under mild conditions. acs.org The catalyst is stable and the process is remarkably selective, aligning with the green chemistry principle of waste prevention. acs.org Furthermore, the solvent-free oxidation of benzyl alcohol using air as a green oxidant can be achieved with ruthenium supported on alumina, offering a sustainable process with a very low E-factor (a measure of waste produced). mdpi.com

Electrochemical methods also offer a green alternative for the synthesis of benzyl alcohol derivatives. For example, the electrochemical oxidation of benzyl alcohol to benzaldehyde can be achieved using a nickel oxyhydroxide (NiOOH) catalyst, followed by reductive amination to form benzyl-tert-butylamine. rsc.org This approach replaces traditional methods that often rely on stoichiometric reagents and noble metals, thereby minimizing waste and improving energy efficiency. rsc.org

| Green Chemistry Approach | Catalyst/System | Key Feature | Product(s) |

| Etherification | Iron(II/III) Chloride in Propylene Carbonate | Green and recyclable solvent, high atom economy | Symmetrical and nonsymmetrical ethers |

| Aerobic Oxidation | Gold Nanoparticles on Mesoporous Support | Solvent-free, oxygen as oxidant | Benzaldehyde, Benzyl Benzoate |

| Aerobic Oxidation | Ruthenium on Alumina | Solvent-free, air as oxidant, low E-factor | Benzaldehyde |

| Electrochemical Synthesis | Nickel Oxyhydroxide (NiOOH) Catalyst | Replaces stoichiometric reagents, energy efficient | Benzaldehyde, Benzyl-tert-butylamine |

Green Chemistry Approaches in Benzyl Alcohol Production

Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aimed at reducing volatile organic compound emissions and simplifying product purification. For benzyl alcohol and its derivatives, solvent-free aerobic oxidation is a key transformation.

Detailed research has focused on the use of heterogeneous catalysts for the solvent-free oxidation of benzyl alcohols to their corresponding aldehydes. One study utilized palladium oxide (PdOx) supported on ceria nanorods (CeO2-NR) for the aerobic oxidation of various benzyl alcohol derivatives. mdpi.com This catalytic system demonstrated good conversion rates and high selectivity towards the aldehyde products. mdpi.com The reaction mechanism is believed to be facilitated by the polar environment created by the high concentration of the alcohol substrate, with the catalyst's activity influenced by the electronic nature of substituents on the aromatic ring. mdpi.com

Another approach employs ruthenium (Ru) supported on alumina (Al2O3), using air as a green oxidant. mdpi.com Research indicates that metallic Ru nanoparticles on the support surface are crucial for catalytic activity, achieving 62% conversion and complete selectivity for benzaldehyde in a sustainable, solvent-free process. mdpi.com The catalyst also demonstrates high stability and reusability over multiple cycles. mdpi.com Furthermore, spatially separating gold (Au) and palladium (Pd) nanoparticles on a carbon support has been shown to enhance the reaction rate for solvent-free benzyl alcohol oxidation by coupling the oxidation and disproportionation reactions. acs.org

| Catalyst System | Oxidant | Key Findings | Conversion/Selectivity | Reference |

|---|---|---|---|---|

| PdOx / CeO2-NR | Air/O2 | Effective for benzyl alcohols with electron-donating groups. Partial reduction of PdOx to Pd(0) during reaction creates a more reactive redox couple. | Good conversion, high selectivity to aldehyde. | mdpi.com |

| Ru / Al2O3 (reduced) | Air | Metallic Ru nanoparticles are key to activity. The process is highly sustainable with a very low E-factor. | 62% conversion, 100% selectivity to benzaldehyde. | mdpi.com |

| Au/CNT + Pd/CNT (Physical Mixture) | O2 | Spatially separating Au and Pd nanoparticles enhances the reaction rate compared to alloyed nanoparticles. | Significantly higher conversion than individual monometallic or alloyed catalysts. | acs.org |

Biocatalysis and Enzymatic Transformations

Biocatalysis offers a sustainable alternative to traditional chemical synthesis by using enzymes or whole cells, which operate under mild conditions and are derived from renewable resources. mdpi.com For the synthesis of benzyl alcohol analogues, the focus has been on the reduction of corresponding benzaldehydes.

A marine bacterium, G. arilaitensis 232, has been identified for its ability to convert benzaldehyde to benzyl alcohol. mdpi.comnih.gov This whole-cell biocatalysis approach benefits from the natural recycling of co-factors. mdpi.com However, challenges such as the low water solubility of the substrate and inhibition by both the substrate and product exist. mdpi.comnih.gov To overcome these issues, researchers have employed strategies such as using biocompatible co-solvents like DMSO and implementing two-phase systems with organic solvents (e.g., n-hexane), which can lead to higher substrate concentrations and improved conversion rates. nih.govnih.gov Furthermore, immobilizing the bacterial cells in alginate has been shown to significantly improve the biocatalyst's robustness, making it more resistant to product inhibition. nih.govnih.gov

Enzymatic transformations are also used for derivatization. For instance, the enzyme Lipase B from Candida antarctica (CALB) has been used to catalyze the synthesis of benzyl acetate from benzyl alcohol, achieving high conversion yields in organic media. mdpi.com

| Biocatalyst System | Strategy | Improvement | Reference |

|---|---|---|---|

| Free G. arilaitensis 232 cells | Two-phase system (n-hexane) | Achieved at least 44% higher relative conversion compared to the aqueous system. | nih.govnih.gov |

| Immobilized G. arilaitensis 232 cells | Immobilization in alginate | Four-fold improvement in robustness; inhibited at 20 mM benzyl alcohol vs. 5 mM for free cells. | nih.govnih.gov |

| Immobilized G. arilaitensis 232 cells | Continuous flow packed bed reactor | 9.5-fold increase in productivity compared to a fed-batch stirred reactor. | nih.govresearchgate.net |

Use of Renewable Reagents and Catalysts

The principle of using renewable resources extends beyond biocatalysis to include reagents and the sustainable sourcing of catalysts. A key renewable reagent is molecular oxygen from the air, which is employed as a green oxidant in catalytic oxidation processes, replacing traditional, more hazardous oxidants. mdpi.com

The development of transition-metal-free reaction pathways is another significant advancement. For example, a benign and efficient method was developed for the synthesis of 1,3-diphenylpropan-1-ols through the β-alkylation of 1-phenylethanol with benzyl alcohols. nih.gov This reaction proceeds under transition-metal-free conditions, using t-BuONa as a dual-role reagent that acts as both a base and a radical initiator, thus avoiding the need for heavy metal catalysts. nih.gov Such methodologies are considered greener as they are less toxic and more cost-efficient. nih.gov

Flow Chemistry Techniques for Enhanced Synthesis

Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages over traditional batch processing, including superior mass and heat transfer, precise control over reaction parameters, and enhanced safety. researchgate.nettubitak.gov.tr

The Swern oxidation of benzyl alcohol to benzaldehyde has been successfully implemented in a continuous flow microreactor system. tubitak.gov.trresearchgate.net This technique allows the reaction to be conducted at near-room temperature (5–19 °C) with residence times in the millisecond range, achieving an 84.7% yield and 98.5% selectivity. tubitak.gov.trresearchgate.net This is a stark contrast to the batch reaction, which requires cryogenic temperatures (–70 °C) and several hours to complete. tubitak.gov.trresearchgate.net

Flow chemistry can also be combined with other green techniques. The integration of biocatalysis with flow systems, using a continuous flow reactor packed with immobilized cells, has been shown to dramatically increase the productivity of benzyl alcohol synthesis from benzaldehyde. nih.govnih.gov This hybrid approach leverages the mild conditions of biocatalysis and the efficiency of continuous processing. nih.govresearchgate.net

| Parameter | Optimized Value/Condition |

|---|---|

| Activating Agent | Oxalyl chloride |

| Mole Ratio (Me2SO : Oxalyl chloride : Benzyl alcohol) | 4:2:1 |

| Flow Rate (Me2SO) | 1.5 mL/min |

| Reaction Temperature | 15 °C |

| Resulting Yield | 84.7% |

| Resulting Selectivity | 98.5% |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis is a powerful tool in modern organic chemistry that can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. nih.gov The direct, metal-free synthesis of benzyl alcohols from p-toluenesulfonylhydrazones using water as a solvent is one such example. organic-chemistry.org Under microwave irradiation, this reaction shows significantly higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org

This technology has also been applied to the synthesis of analogues of the target compound. For instance, a 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin was synthesized in a two-step sequence under microwave irradiation, which involved reacting Merrifield resin with vanillin, followed by a reduction step. ias.ac.in The use of microwave heating can accelerate the synthesis of complex molecular scaffolds. nih.govasianpubs.org Research on the benzylation of indazole derivatives found that a microwave-assisted approach selectively promoted the formation of N-2 substituted products in good yields (49–54%), outperforming traditional direct substitution and Mitsunobu reactions. semanticscholar.org

| Reaction | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of Benzyl Alcohols from Tosylhydrazones | Conventional | Reflux in water | 1-3 h | Moderate to good | organic-chemistry.org |

| Microwave | Irradiation in water | 5-15 min | Good to excellent | organic-chemistry.org | |

| Synthesis of Quinoline-fused 1,4-benzodiazepines | Conventional | - | - | 62-65% | nih.gov |

| Microwave | 80 °C | - | 92-97% | nih.gov |

Reactivity and Transformational Pathways of 4 Benzyloxy 2,3 Dimethylbenzyl Alcohol

Oxidative Transformations of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group of 4-Benzyloxy-2,3-dimethylbenzyl alcohol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid depending on the reagents and conditions employed. The presence of the electron-donating methyl and benzyloxy groups on the aromatic ring can influence the reactivity of the benzylic position.

The selective oxidation of this compound to 4-Benzyloxy-2,3-dimethylbenzaldehyde represents a crucial transformation, as aldehydes are key precursors in many synthetic routes. Various methods have been developed for the selective oxidation of benzylic alcohols to aldehydes, which can be applied to this specific substrate. researchgate.net These methods often aim to prevent over-oxidation to the carboxylic acid. rsc.org

Common strategies involve the use of mild oxidizing agents or catalytic systems under controlled conditions. For instance, catalytic systems using transition metals like palladium or copper have proven effective. acs.orgdocumentsdelivered.com Palladium-based catalysts, in particular, are widely studied for their high activity and selectivity in the aerobic oxidation of benzyl alcohol. documentsdelivered.com Similarly, single-atom catalysts, such as cobalt supported on nitrogen-doped carbon (Co₁/NC), have demonstrated exceptional performance, achieving high conversion and selectivity for the aldehyde. rsc.org Another approach involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant like hydrogen peroxide (H₂O₂). researchgate.net Photochemical methods, utilizing a photosensitizer like Eosin Y and visible light with oxygen as the terminal oxidant, offer a green and efficient route to the desired aldehyde. acs.org

Table 1: Reagent Systems for the Oxidation of Benzyl Alcohols to Aldehydes

| Catalyst/Reagent | Oxidant | Conditions | Key Features | Citations |

| Pd-Fe/TiO₂ | H₂/O₂ (in situ H₂O₂) | Methanol (B129727), 2.9 MPa H₂/CO₂, 1.1 MPa O₂/CO₂ | High activity and selectivity. | acs.org |

| Co₁/NC | O₂ | Toluene (B28343), 120°C | High conversion (95.2%) and selectivity (>99%). | rsc.org |

| Eosin Y | O₂ | Visible Light, Room Temperature | Green, metal-free, high functional group tolerance. | acs.org |

| TEMPO/HBr | H₂O₂ | Ionic Liquid [bmim]PF₆, Room Temperature | Recoverable catalyst and solvent. | researchgate.net |

| I₂/K₂CO₃ | - | tert-Butanol, Reflux | Metal-free, compatible with various functional groups. | researchgate.net |

Further oxidation of the intermediate aldehyde, or direct oxidation of the alcohol, leads to the formation of 4-Benzyloxy-2,3-dimethylbenzoic acid. This transformation typically requires stronger oxidizing agents or more forcing reaction conditions than those used for aldehyde synthesis.

A convenient one-pot, two-step procedure involves the initial TEMPO-catalyzed oxidation of the alcohol to the aldehyde using sodium hypochlorite (B82951) (NaOCl), followed by further oxidation to the carboxylic acid with sodium chlorite (B76162) (NaClO₂). nih.gov This method is notable for its compatibility with sensitive functional groups. nih.gov Another effective strategy merges a copper-catalyzed aerobic oxidation to the aldehyde with a subsequent in-situ Lindgren oxidation using sodium chlorite. researchgate.net Furthermore, catalyst-free photo-oxidation methods using air or oxygen as the oxidant have been developed, providing an environmentally friendly route to aromatic carboxylic acids from benzylic alcohols. nih.gov

Table 2: Reagent Systems for the Oxidation of Benzyl Alcohols to Carboxylic Acids

| Reagent System | Oxidant | Conditions | Key Features | Citations |

| TEMPO/NaOCl, then NaClO₂ | NaOCl, NaClO₂ | Phase-transfer conditions, one-pot | High yields, compatible with sensitive groups. | nih.gov |

| Cu-catalyst, then NaClO₂ | O₂, NaClO₂ | Merged catalytic system | Efficient conversion of alcohols to acids. | researchgate.net |

| None (Photochemical) | Air/O₂ | Acetone, 367-370 nm light | Catalyst- and additive-free, environmentally friendly. | nih.gov |

| I₂/NaOH | - | Water | Metal-free, practical for large-scale synthesis. | researchgate.net |

The selective oxidation to either the aldehyde or the carboxylic acid is dictated by the choice of the oxidant and reaction conditions.

For Aldehyde Formation: The key is to use mild conditions and reagents that facilitate the initial two-electron oxidation but are not potent enough to oxidize the resulting aldehyde. Catalytic aerobic oxidations using metals like palladium or cobalt are highly effective for this purpose. rsc.orgdocumentsdelivered.com Stoichiometric oxidants like manganese dioxide (MnO₂) are classic reagents for converting benzylic alcohols to aldehydes without significant over-oxidation. Photochemical methods and TEMPO-catalyzed systems under controlled conditions also provide excellent selectivity for the aldehyde. researchgate.netacs.org

For Carboxylic Acid Formation: This requires a four-electron oxidation. This is often achieved by using stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), although these generate toxic waste. researchgate.net More modern and environmentally benign methods employ a two-stage oxidation in a single pot. researchgate.netnih.gov For example, the alcohol is first converted to the aldehyde, which is then immediately oxidized to the carboxylic acid using a second, suitable oxidant like sodium chlorite. researchgate.netnih.gov This approach avoids the isolation of the often-sensitive aldehyde intermediate and ensures high conversion to the final acid product.

Reductive Transformations

The reductive chemistry of this compound primarily involves two pathways: the complete removal of the hydroxyl group (deoxygenation) or the cleavage of the benzyloxy ether (hydrogenolysis).

The deoxygenation of the benzyl alcohol moiety in this compound results in the formation of the corresponding aromatic hydrocarbon, 1-(benzyloxy)-2,3-dimethylbenzene. This transformation involves the reductive cleavage of a C-O bond.

A common method for the deoxygenation of benzylic alcohols is a two-step process involving conversion of the alcohol to a more reactive intermediate. uni-regensburg.de For example, the alcohol can be converted into its 3,5-bis(trifluoromethyl)benzoate (B8306798) ester. beilstein-journals.org This ester can then undergo reductive cleavage under visible light photoredox catalysis, using an iridium-based photocatalyst and a sacrificial electron donor, to yield the deoxygenated product. beilstein-journals.org Another classical approach is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative, followed by treatment with a radical initiator and a hydrogen atom source. beilstein-journals.org Transition metal catalysts, particularly those based on rhodium, can also catalyze the deoxygenation of benzylic alcohols, though this often requires the substrate to be an ester, such as an acetate (B1210297). uni-regensburg.de

The benzyloxy group is a widely used protecting group for phenols and alcohols because it is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis. organic-chemistry.org In the case of this compound, cleavage of the benzyloxy group is a key deprotection step that yields 4-hydroxy-2,3-dimethylbenzyl alcohol and toluene as a byproduct.

The most common and efficient method for this transformation is palladium-catalyzed hydrogenation. organic-chemistry.org The reaction is typically carried out by stirring the substrate with a palladium catalyst, often 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.org Solvents such as ethanol, methanol, or ethyl acetate are commonly used. For substrates containing other reducible functional groups (e.g., alkenes, alkynes), transfer hydrogenation can be employed. This method uses a hydrogen donor like formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene (B1204751) in the presence of the palladium catalyst, which can offer greater selectivity. organic-chemistry.org

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of this compound, being a poor leaving group, typically requires activation for nucleophilic substitution to occur. This can be achieved by protonation under acidic conditions or by conversion into a more reactive intermediate, such as a halide or a sulfonate ester. The resulting benzylic carbocation or electrophilic center is stabilized by the adjacent aromatic ring, facilitating substitution reactions.

The conversion of this compound into ethers and esters represents a fundamental class of nucleophilic substitution reactions at the benzylic position. These transformations are crucial for introducing diverse functionalities and for the protection of other reactive groups in a molecule.

One of the most established methods for ether synthesis is the Williamson Ether Synthesis . byjus.comwikipedia.org This reaction proceeds via an S\textsubscript{N}2 mechanism, where the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comyoutube.com This potent nucleophile then displaces a halide from an alkyl halide to form the ether. For this compound, this would involve its conversion to the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to yield the corresponding ether.

Alternatively, milder, non-basic conditions can be employed using specialized reagents. 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) is a neutral organic salt that acts as a benzyl transfer agent upon gentle heating. orgsyn.orgbeilstein-journals.org The reaction is proposed to proceed through an S\textsubscript{N}1-like pathway, where thermal ionization generates a reactive benzylic carbenium species that is subsequently trapped by a nucleophilic alcohol. orgsyn.org This method is particularly useful for substrates that are sensitive to acidic or basic conditions. orgsyn.org

Esterification can be accomplished through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often used. The use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a common protocol for forming esters from alcohols and carboxylic acids. arkat-usa.orgresearchgate.net

| Reaction Type | General Reagents | Mechanism | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | SN2 | Requires strong base; works well with primary alkyl halides. byjus.commasterorganicchemistry.com |

| BnOPT Benzylation | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | SN1-like | Mild, nearly neutral conditions; suitable for sensitive substrates. orgsyn.orgbeilstein-journals.org |

| DCC/DMAP Esterification | Carboxylic Acid (R-COOH), DCC, DMAP | Coupling | Mild conditions, high yields for a range of substrates. arkat-usa.org |

The formation of amides from alcohols is a less direct transformation than esterification but can be achieved through several synthetic routes. A direct method involves the acceptorless dehydrogenative coupling of benzylic alcohols. For example, a manganese-based catalyst has been shown to facilitate the reaction of benzyl alcohols with ammonia (B1221849) to produce primary amides, with the liberation of hydrogen gas. elsevierpure.com This process is believed to involve the in-situ formation of an aldehyde, which then reacts with ammonia to form a hemiaminal intermediate that is subsequently oxidized to the amide. elsevierpure.com

More traditionally, the conversion to an amide can be performed in a two-step sequence. The hydroxyl group of this compound can first be converted into a good leaving group, such as a bromide or tosylate. The resulting activated intermediate can then undergo an S\textsubscript{N}2 reaction with an amine or an amide anion to furnish the desired amide product.

Carbon-Carbon Bond Forming Reactions

The benzylic position of this compound is a key site for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

Recent research has highlighted a novel radical condensation reaction for forming C-C bonds by coupling benzylic alcohols with acetamides. dtu.dkrsc.org This transformation is typically mediated by potassium tert-butoxide (KOtBu), which is proposed to serve a dual role as both a base and a radical initiator. rsc.org The reaction mechanism is believed to involve the formation of a radical anion from the benzylic alcohol as the key intermediate. rsc.orgrsc.org This radical anion then couples with the enolate of the amide. Subsequent elimination and reduction steps afford the final 3-arylpropanamide product. rsc.org This reaction has been shown to be effective for a variety of substituted benzylic alcohols, including those with electron-donating groups, such as 3,4-dimethylbenzyl alcohol, which achieved a high yield in this transformation. dtu.dkrsc.org

| Benzylic Alcohol Substrate | Amide Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| p-Benzyloxybenzyl alcohol | N,N-Dimethyl acetamide (B32628) | KOtBu, mesitylene, reflux | N,N-Dimethyl-3-(4-benzyloxyphenyl)propanamide | 86% |

| 3,4-Dimethylbenzyl alcohol | N,N-Dimethyl acetamide | KOtBu, mesitylene, reflux | N,N-Dimethyl-3-(3,4-dimethylphenyl)propanamide | 83% |

| 3,4-Dimethylbenzyl alcohol | N,N-Diethyl acetamide | KOtBu, mesitylene, reflux | N,N-Diethyl-3-(3,4-dimethylphenyl)propanamide | 80% |

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds. The benzylic C-O bond of alcohols can be directly activated for such transformations. Palladium-catalyzed Suzuki-Miyaura coupling reactions have been developed to directly react benzyl alcohols with arylboronic acids to synthesize diarylmethanes. nih.govrsc.org These reactions, often utilizing catalysts like Pd(PPh₃)₄, proceed via the activation of the benzylic C-O bond without the need for prior conversion to a halide. nih.govrsc.orgresearchgate.net This approach offers an atom- and step-economical route to valuable diarylmethane structures under relatively mild conditions. rsc.org Given this established reactivity, this compound is expected to be a viable substrate for direct coupling with various organoboron reagents to form the corresponding diarylmethane derivatives.

Role as a Synthetic Intermediate in Target Molecule Construction

This compound serves as a valuable building block in organic synthesis. Its structure incorporates a protected phenol (B47542) (via the benzyl ether) and a reactive hydroxymethyl group. This dual functionality allows it to be incorporated into larger molecules, with the potential for subsequent modification of both the alcohol and the protected phenol.

The benzyloxy group is a widely used protecting group for phenols due to its stability under a range of conditions and its susceptibility to cleavage via catalytic hydrogenation. This makes the parent molecule an ideal intermediate for syntheses where a free phenol is required at a later stage.

Furthermore, the structural motif of a benzyloxybenzyl alcohol has been employed as a linker in solid-phase organic synthesis (SPOS). ias.ac.in For instance, the closely related 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) has been attached to a Merrifield resin to create a solid support. ias.ac.in Various alcohols can be attached to this resin-bound linker via etherification. After a multi-step synthesis is performed on the attached molecule, the desired product can be cleaved from the resin under specific oxidative conditions (e.g., using DDQ). ias.ac.in This demonstrates the utility of the benzyloxybenzyl alcohol framework as a versatile tool in constructing molecular libraries. By analogy, this compound could be similarly employed as a linker or as a soluble building block in the construction of complex target molecules.

Table of Compounds

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | (2,3-Dimethyl-4-(phenylmethoxy)phenyl)methanol | N/A |

| 4-(Benzyloxy)benzyl alcohol | p-Benzyloxybenzyl alcohol; (4-phenylmethoxyphenyl)methanol | 836-43-1 nih.govnih.gov |

| 3,4-Dimethylbenzyl alcohol | (3,4-Dimethylphenyl)methanol | 6966-10-5 nih.govthegoodscentscompany.com |

| 2,3-Dimethylbenzyl alcohol | (2,3-Dimethylphenyl)methanol | 13651-14-4 tcichemicals.com |

| 3-Methoxy-4-benzyloxybenzyl alcohol | O-Benzylvanillyl Alcohol; (3-methoxy-4-phenylmethoxyphenyl)methanol | 33693-48-0 nih.gov |

| 2-Benzyloxy-1-methylpyridinium triflate | BnOPT | 359914-72-8 |

| N,N'-Dicyclohexylcarbodiimide | DCC | 538-75-0 |

| 4-Dimethylaminopyridine | DMAP | 1122-58-3 |

| Potassium tert-butoxide | KOtBu | 865-47-4 |

| N,N-Dimethylacetamide | DMAc | 127-19-5 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 14221-01-3 sigmaaldrich.com |

| 2,3-Dichloro-5,6-dicyanobenzoquinone | DDQ | 84-58-2 |

Precursor for Complex Organic Molecules

While no data exists for this compound, other substituted benzyl alcohols are valuable precursors. For instance, benzyl alcohols with electron-donating groups, such as methoxy (B1213986) and benzyloxy moieties, have been shown to be effective substrates in various chemical transformations. In one study, p-benzyloxybenzyl alcohol underwent a radical condensation reaction with N,N-dimethyl acetamide in the presence of potassium tert-butoxide to produce N,N-dimethyl 3-(4-benzyloxyphenyl)propanamide in high yield. rsc.org This transformation highlights the utility of benzyloxy-substituted benzyl alcohols in forming new carbon-carbon bonds, a fundamental process in the synthesis of more complex molecules. rsc.org

Similarly, dimethyl-substituted benzyl alcohols like 3,4-dimethylbenzyl alcohol also participate in such condensation reactions, affording the corresponding 3-arylpropanamide in good yield. rsc.org The benzyl alcohol C-O bond's reactivity is enhanced in acidic conditions due to the stability of the resulting carbocation intermediate, making these compounds versatile starting materials. mdpi.comresearchgate.net

Building Block in Total Synthesis Strategies

Although this compound has not been cited in total synthesis literature, related structures are employed as key building blocks. For example, 4-benzyloxyindole, a precursor for various natural products, is synthesized from 6-benzyloxy-2-nitrotoluene. orgsyn.org This demonstrates how the benzyloxy protecting group is utilized in multi-step syntheses to mask a reactive hydroxyl group while other parts of the molecule are being modified.

The oligomerization of benzyl alcohols, such as 3,5-dimethyl benzyl alcohol, can be catalyzed by montmorillonite (B579905) clay to form polycyclic aromatic compounds like substituted anthracenes. mdpi.comresearchgate.net This type of transformation, while not a direct total synthesis of a natural product, showcases how substituted benzyl alcohols can be used to construct complex aromatic scaffolds. mdpi.comresearchgate.net

Design of Analogue Libraries for Research Purposes

There is no specific information on the use of this compound in the design of analogue libraries. However, the general reactivity of substituted benzyl alcohols makes them suitable for this purpose. The Ritter reaction, for example, allows for the N-alkylation of nitriles with aralkyl alcohols to produce a variety of amides. orgsyn.org This reaction has been used to synthesize compounds like N-(2,4-dimethylbenzyl)-acetamide from 2,4-dimethylbenzyl alcohol. orgsyn.org Such reactions, which are amenable to a range of substrates, are ideal for generating libraries of related compounds for biological screening and structure-activity relationship studies.

The ability of substituted benzyl alcohols to undergo reactions like condensations and oligomerizations further supports their potential as core scaffolds for creating diverse molecular libraries. rsc.orgmdpi.comresearchgate.net

Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the mechanistic investigations and computational chemistry studies for the compound "this compound." The provided search results contain information on related but distinct molecules such as benzyl alcohol, 4-benzyloxy-3-methoxybenzyl alcohol, and 2,3-dimethylbenzyl alcohol.

Therefore, it is not possible to generate an article that focuses solely on "this compound" while adhering to the specified outline and content requirements for detailed, scientifically accurate research findings. Constructing an article with data from related compounds would violate the explicit instruction to focus strictly on the requested chemical and would be scientifically inaccurate.

Mechanistic Investigations and Computational Chemistry Studies

Theoretical Modeling of Molecular Structure and Reactivity

Molecular Dynamics Simulations

Direct molecular dynamics (MD) simulation studies specifically targeting 4-Benzyloxy-2,3-dimethylbenzyl alcohol are not available in published research. However, the principles of MD simulations can be applied to understand its dynamic behavior in various environments. An MD simulation would track the atomic movements over time by solving Newton's equations of motion, providing insights into conformational changes and interactions with solvent molecules.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Method | Rationale |

|---|---|---|

| Force Field | AMBER, CHARMM, or GROMOS | Commonly used for organic molecules, providing a balance of accuracy and computational efficiency. |

| Solvent Model | TIP3P or SPC/E water | Standard explicit solvent models for simulating aqueous environments. |

| Temperature | 300 K | Representative of standard laboratory conditions. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | >100 ns | Sufficient to observe significant conformational sampling. |

This table is a hypothetical representation of typical parameters for an MD simulation and is not based on published data for this specific compound.

Conformational Analysis and Intermolecular Interactions

While a specific conformational analysis of this compound is not documented, studies on related benzyl (B1604629) alcohols and benzyloxy derivatives can offer valuable predictions. The conformational landscape of this molecule is primarily determined by the rotational freedom around several key single bonds: the C-O bond of the benzyloxy group, the C-C bond connecting the benzyl group to the phenyl ring, and the C-O bond of the alcohol moiety.

The presence of the bulky benzyloxy group and the two methyl groups on the phenyl ring will introduce steric hindrance, significantly influencing the preferred conformations. It is anticipated that the molecule will adopt conformations that minimize these steric clashes. Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, would play a crucial role in the solid state and in solution, leading to the formation of dimers or larger aggregates.

Electronic Structure Analysis and Orbital Contributions

An analysis of the electronic structure of this compound, though not specifically published, can be inferred from general principles and studies on similar aromatic compounds. The electronic properties are dominated by the π-systems of the two aromatic rings and the lone pairs of the oxygen atoms.

The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich benzyloxy-substituted phenyl ring, which is activated by the electron-donating benzyloxy and methyl groups. The lowest unoccupied molecular orbital (LUMO) would likely be distributed over the benzylic portion of the molecule, including the second phenyl ring. The energy gap between the HOMO and LUMO will be a key determinant of the molecule's reactivity and its UV-Vis absorption characteristics. The presence of both electron-donating (benzyloxy, methyl) and electron-withdrawing (the second phenyl ring) groups suggests the possibility of intramolecular charge transfer interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for identifying 4-Benzyloxy-2,3-dimethylbenzyl alcohol, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively, while 2D-NMR techniques establish their connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30 - 7.45 | Multiplet (m) | 5H | Phenyl protons of benzyl (B1604629) group (C₆H₅) |

| ~ 7.15 | Doublet (d) | 1H | Aromatic H-6 |

| ~ 6.85 | Doublet (d) | 1H | Aromatic H-5 |

| ~ 5.10 | Singlet (s) | 2H | Benzylic ether protons (-OCH₂Ph) |

| ~ 4.70 | Singlet (s) | 2H | Benzylic alcohol protons (-CH₂OH) |

| ~ 2.25 | Singlet (s) | 3H | Aromatic methyl protons (-CH₃) |

| ~ 2.15 | Singlet (s) | 3H | Aromatic methyl protons (-CH₃) |

| ~ 1.60 | Broad Singlet (br s) | 1H | Hydroxyl proton (-OH) |

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 155.0 | Aromatic C-4 (C-O) |

| ~ 137.0 | Aromatic C-ipso (of benzyl group) |

| ~ 136.5 | Aromatic C-1 |

| ~ 130.0 | Aromatic C-6 |

| ~ 128.6 | Aromatic C-ortho (of benzyl group) |

| ~ 128.0 | Aromatic C-para (of benzyl group) |

| ~ 127.5 | Aromatic C-meta (of benzyl group) |

| ~ 126.0 | Aromatic C-2 |

| ~ 124.0 | Aromatic C-3 |

| ~ 112.0 | Aromatic C-5 |

| ~ 70.0 | Benzylic ether carbon (-OCH₂Ph) |

| ~ 62.0 | Benzylic alcohol carbon (-CH₂OH) |

| ~ 16.0 | Aromatic methyl carbon (-CH₃) |

| ~ 12.0 | Aromatic methyl carbon (-CH₃) |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by specific absorption bands corresponding to its alcohol, ether, and substituted aromatic ring functionalities. Data from the closely related compound 4-Benzyloxy-3-methoxybenzyl alcohol supports the expected peak locations. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3300 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 3000 - 2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| 1610, 1500, 1450 | C=C stretch | Aromatic ring |

| ~ 1250 | C-O stretch (asymmetric) | Aryl ether (Ar-O-CH₂) |

| ~ 1050 | C-O stretch | Primary alcohol (R-CH₂-OH) |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 242.32 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 242. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition with high accuracy. A key fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to a highly stable tropylium (B1234903) ion at m/z 91, which is often the base peak.

| m/z (Mass/Charge) | Predicted Fragment Ion | Notes |

|---|---|---|

| 242 | [C₁₆H₁₈O₂]⁺ | Molecular Ion [M]⁺ |

| 224 | [M - H₂O]⁺ | Loss of water |

| 151 | [M - C₇H₇]⁺ | Loss of benzyl group |

| 135 | [M - C₇H₇O]⁺ | Loss of benzyloxy group |

| 91 | [C₇H₇]⁺ | Tropylium ion (often the base peak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are its two benzene (B151609) rings. Aromatic systems typically exhibit a very strong absorption (the E-band) below 220 nm and a weaker, structured absorption (the B-band) between 250-280 nm. The substitution on the rings (alkoxy, alkyl, and hydroxymethyl groups) is expected to cause a slight bathochromic (red) shift of these bands compared to unsubstituted benzene.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique that detects species with unpaired electrons, such as free radicals. The parent compound, this compound, is diamagnetic and therefore EPR-silent.

However, EPR is an invaluable tool for studying its reaction mechanisms, particularly in oxidation processes. For instance, if the alcohol were to be oxidized, it could form a transient α-hydroxybenzyl radical intermediate. This unstable radical could be detected indirectly using a technique called spin trapping. A "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), would react with the transient radical to form a more stable nitroxide radical adduct. This adduct produces a characteristic EPR spectrum, and the splitting pattern of the signal can be used to identify the structure of the original trapped radical, thereby providing evidence for its formation during the reaction.

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis and purification of benzyl alcohols. A typical system would employ a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. A UV detector set to a wavelength where the aromatic rings absorb (e.g., 254 nm) would be used for detection. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC): GC is another effective technique for assessing purity, particularly for thermally stable and volatile compounds. rsc.org The alcohol would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is typically used for detection. GC is often coupled with mass spectrometry (GC-MS) to provide identification of impurities alongside quantification. rsc.org

Thin Layer Chromatography (TLC) Monitoring

Thin Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions and assessing the purity of a sample. magritek.com It is a simple, rapid, and cost-effective method that involves a stationary phase, typically a plate of silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture. magritek.com In the context of synthesizing this compound, TLC would be used to track the conversion of starting materials to the final product.

By spotting the reaction mixture onto a TLC plate at various time intervals and eluting it with an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate), the separation of components can be visualized, often under UV light. nih.gov The starting materials, intermediates, and the final product will have different retention factors (Rf values), allowing for a qualitative assessment of the reaction's completion. A pure sample of this compound should ideally appear as a single spot on the TLC plate, confirming the absence of significant impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. scholarsresearchlibrary.com For benzyl alcohol, a well-resolved peak can be obtained at a specific retention time under defined chromatographic conditions. scholarsresearchlibrary.com As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio.

The resulting mass spectrum serves as a molecular fingerprint. For benzyl alcohol derivatives, characteristic fragment ions are observed. nih.gov For instance, the mass spectrum of benzyl alcohol often shows a quantifier ion at m/z 79 and qualifier ions at m/z 108 and 109. scholarsresearchlibrary.com The positive identification of benzyl alcohol can also be achieved by observing a base peak at m/z 91. nih.gov For this compound, one would expect to see fragments corresponding to the benzyl group (m/z 91), the dimethylbenzyl moiety, and the molecular ion, providing definitive structural confirmation. The technique's sensitivity allows for the detection of trace impurities that might not be visible by TLC. globalresearchonline.net

Table 1: Illustrative GC-MS Parameters for Benzyl Alcohol Analysis

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) ewai-group.com |

| Injection Port Temp. | 260°C ewai-group.com |

| Column Flow Rate | 1 mL/min ewai-group.com |

| Oven Program | Hold at 60°C for 5 min, ramp to 270°C at 35°C/min, hold for 1 min ewai-group.com |

| Detection Mode | Selective Ion Monitoring (SIM) ewai-group.com |

| Quantifier Ion (Benzyl Alcohol) | m/z 79 scholarsresearchlibrary.comewai-group.com |

| Qualifier Ions (Benzyl Alcohol) | m/z 91, 107, 108 scholarsresearchlibrary.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique, particularly for compounds that are non-volatile or thermally unstable, making them unsuitable for GC-MS. chromatographyonline.com LC-MS combines the high-resolution separation of liquid chromatography with the sensitive and specific detection of mass spectrometry. chromatographyonline.comnih.gov This method is highly effective for analyzing a wide range of metabolites and synthesized molecules in complex mixtures. chromatographyonline.com

For a compound like this compound, which has a higher molecular weight, LC-MS provides a robust method for purity assessment and identification. nih.gov The process involves injecting the sample into a liquid chromatograph, where it is separated on a column (often a reversed-phase C8 or C18 column). nih.gov The choice of mobile phase is critical for achieving good separation. acs.org As the components elute, they are introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where they are ionized before being detected. acs.org

LC-MS analysis can provide the accurate mass of the parent molecule, which can be used to confirm its elemental formula. oup.com It can also be operated in tandem mode (LC-MS/MS) to generate fragmentation patterns, which further aids in structural elucidation. nih.gov This technique is characterized by its high sensitivity and selectivity, with the ability to detect and quantify analytes at very low concentrations. nih.gov

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a single, high-quality crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. vensel.org The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated.

The resulting data allows for the precise determination of the crystal's unit cell dimensions and the spatial arrangement of the molecules within the crystal lattice. vensel.org This provides unambiguous proof of the compound's connectivity and stereochemistry. The molecular structure is typically refined to a final R-value, which indicates the goodness of fit between the experimental data and the final structural model. vensel.org

Table 2: Typical Parameters Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). vensel.org |

| Space Group | Describes the symmetry of the unit cell (e.g., P21/n). vensel.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal lattice. vensel.org |

| Z Value | The number of molecules in the unit cell. vensel.org |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (˚) | The angles formed between three connected atoms. |

| Final R-value (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. vensel.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. acs.org This method is crucial for verifying the empirical and molecular formula of a newly synthesized substance like this compound. smithers.com The technique provides a quantitative measure of a sample's purity and confirms that its elemental composition aligns with the theoretical values calculated from its proposed formula. smithers.com

The analysis is typically performed using an automated elemental analyzer where a small, precisely weighed amount of the sample is combusted at high temperatures. The combustion products (e.g., CO₂, H₂O) are separated and quantified by a detector. From this data, the percentage of each element in the original sample is calculated.

For this compound, with the molecular formula C₁₆H₁₈O₂, the theoretical elemental composition can be calculated. The experimental results from the elemental analysis of a pure sample should closely match these theoretical values, typically within a narrow margin of ±0.4%, to confirm the compound's formula and high purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₆H₁₈O₂)

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 79.31% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 7.49% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.21% |

| Total | 242.318 | 100.00% |

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Protocols

The pursuit of more efficient, sustainable, and scalable methods for synthesizing 4-Benzyloxy-2,3-dimethylbenzyl alcohol and its derivatives is a central theme in modern organic chemistry. Future developments are focused on overcoming the limitations of traditional batch syntheses, which often involve stoichiometric reagents, harsh conditions, and complex purification procedures.

Catalytic Systems for Sustainable Production

A significant shift towards green and sustainable chemistry is driving research into novel catalytic systems. The goal is to replace stoichiometric reagents with catalytic alternatives that are reusable, operate under mild conditions, and minimize waste generation. For benzyl (B1604629) alcohol derivatives, research is exploring both heterogeneous and homogeneous catalysis.

Homogeneous catalysis is also evolving, with dual-catalyst systems like Palladium/Copper (Pd/Cu) co-catalysis enabling complex transformations such as stereodivergent asymmetric benzylic substitution. acs.org These methods can construct multiple stereocenters with high precision, offering access to a wide array of chiral benzylic alcohol derivatives. acs.org

| Catalytic System | Catalyst Type | Key Advantages | Potential Application |

|---|---|---|---|

| PdOx/CeO₂-NR | Heterogeneous | Solvent-free conditions, reusability | Selective oxidation of the alcohol to an aldehyde |

| Immobilized Cu(II) on Nanodiamonds | Heterogeneous | Green solvent (ethanol), reusability, enables one-pot synthesis | Oxidation followed by multi-component reactions |

| Pd/Cu Co-catalysis | Homogeneous | High stereoselectivity, construction of complex chiral molecules | Asymmetric synthesis of chiral derivatives |

| CuO-ZnO-MnOx/Al₂O₃ | Heterogeneous | High stability and conversion | Hydrogenolysis for debenzylation or other C-O cleavage |

Continuous Flow Synthesis Optimization

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. nih.gov This technology is particularly advantageous for managing hazardous intermediates or highly energetic reactions, as the small reactor volume minimizes the amount of reactive material present at any given time. nih.govresearchgate.net

| Advantage | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reactor volumes limit the quantity of hazardous materials, and superior heat transfer prevents thermal runaways. | Enables the use of highly reactive reagents and intermediates (e.g., organometallics, azides) that would be risky on a large scale in batch. nih.govbohrium.com |

| Precise Process Control | Accurate control over residence time, temperature, and mixing leads to higher reproducibility and selectivity. | Allows fine-tuning of reaction conditions to minimize side products, which is crucial for complex molecules with multiple functional groups. |

| Improved Efficiency | Rapid heat and mass transfer accelerate reaction rates, often reducing reaction times from hours to minutes or seconds. nih.gov | Increases throughput and allows for rapid screening of optimal reaction conditions. |

| Scalability | Production is scaled by running the system for longer periods ("scaling out") rather than using larger, more dangerous reactors. | Facilitates a seamless transition from laboratory-scale synthesis to pilot or industrial production. researchgate.net |

Exploration of New Reactivity Modes and Transformations

Beyond improving existing synthetic routes, a key area of future research is the discovery of novel chemical reactions that utilize this compound as a substrate. This involves exploring the untapped reactivity of the molecule to forge new bonds and create unprecedented structures.

One of the most exciting frontiers is the direct functionalization of C–H bonds. Research has demonstrated that copper-catalyzed oxidative cross-coupling can directly convert benzylic C–H bonds into benzyl ethers. chemrxiv.org Applying this methodology could allow for transformations at the benzylic position of the benzyl ether protecting group itself, opening new avenues for diversification.

Another area of interest is the development of one-pot, multi-component reactions (MCRs). For example, a benzyl alcohol can be oxidized in situ to the corresponding aldehyde, which is then immediately trapped in a subsequent reaction, such as a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition to form complex heterocycles like tetrazoles. ntu.edu.sg This approach minimizes waste and purification steps by combining multiple transformations into a single, efficient operation. ntu.edu.sg

The reactivity of the core functional group is also being re-examined. The formation of unique intermediates, such as η³-oxybenzyl-Pd complexes from benzylic geminal dicarboxylates, presents opportunities for novel asymmetric substitution reactions. acs.org Additionally, established transformations like hydrogenolysis for C-O bond cleavage are being refined with more robust catalysts, such as CuO-ZnO-MnOx/Al₂O₃, to achieve higher conversion and selectivity. acs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, thereby accelerating the development of new synthetic methods. Density Functional Theory (DFT) is a powerful technique used to model reaction mechanisms at the atomic level. mdpi.com